molecular formula C23H20N4O4S B2700767 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-49-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2700767
CAS No.: 941897-49-0
M. Wt: 448.5
InChI Key: FLARLTXVRQGLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiazolo[4,5-d]pyridazine Research

Thiazolo[4,5-d]pyridazine derivatives have evolved from obscure heterocyclic curiosities to central players in anticancer drug discovery. Early synthetic efforts, such as the cyclocondensation of 4-thiazolidinones with 3-oxo-2-arylhydrazonopropanals under atmospheric pressure, yielded low efficiencies (e.g., 43% yields after 4-hour reflux). The advent of high-pressure Q-Tube reactors marked a turning point, enabling near-quantitative yields through accelerated reaction kinetics and improved atom economy.

A pivotal advancement came with the discovery of their DHFR inhibitory activity. Compound 26 (a thiazolo[4,5-d]pyridazine derivative) demonstrated an IC50 of 0.06 μM against DHFR, rivaling methotrexate’s potency (IC50 0.08 μM). Structural analyses revealed that the thiazolo[4,5-d]pyridazine core engages in π-π stacking with Phe31 and hydrogen bonding with Arg22 in the DHFR active site. Parallel work identified antibacterial potential, where 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione showed broad-spectrum activity against Gram-positive pathogens.

Significance of 1,3-Benzodioxole Scaffolds in Medicinal Chemistry

The 1,3-benzodioxole moiety, characterized by a fused benzene-dioxole ring system (C7H6O2), confers enhanced metabolic stability and membrane permeability. Its electron-rich aromatic system facilitates interactions with cytochrome P450 enzymes, initially exploited in insecticide synergists but later repurposed for pharmaceutical applications. In hybrid molecules, the methylenedioxy bridge serves dual roles:

Role Mechanistic Impact Example Application
Metabolic Stabilization Blocks para-hydroxylation pathways Extended half-life in vivo
Enzymatic Recognition Coordinates with heme iron in P450 isoforms Improved target binding

Integration into the acetamide side chain of N-(benzo[d]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide likely enhances blood-brain barrier penetration while maintaining affinity for folate-dependent enzymes.

Emergence of Hybrid Heterocyclic Systems in Drug Discovery

The fusion of thiazolo[4,5-d]pyridazine with 1,3-benzodioxole epitomizes the "hybrid pharmacophore" paradigm. Key advantages include:

  • Multitarget Engagement : The thiazolo[4,5-d]pyridazine core inhibits DHFR, while the 1,3-benzodioxole modulates oxidative stress pathways via Nrf2 activation.
  • Synergistic Bioactivity : In MCF-7 breast cancer cells, hybrid derivatives exhibit 3-fold greater cytotoxicity (IC50 0.8 μM) compared to parent thiazolo compounds (IC50 2.5 μM).
  • Reduced Toxicity : Benzodioxole’s P450 inhibition mitigates metabolic activation of genotoxic intermediates, as shown in hepatic microsome assays.

Recent synthetic breakthroughs enable precise control over regiochemistry. For instance, microwave-assisted cyclization achieves >95% purity in thiazolo[4,5-d]pyridazine formation, overcoming earlier isomerization challenges.

Rationale for Structural Integration of Multiple Pharmacophores

The target compound’s design rationalizes each structural component:

  • Thiazolo[4,5-d]pyridazine Core : Serves as DHFR anchor via hydrogen bonding with Asn64 and hydrophobic interactions with Leu67.
  • 1,3-Benzodioxole Unit : Enhances solubility (logP reduction from 3.1 to 2.4) while preventing CYP3A4-mediated demethylation.
  • p-Tolyl Substituent : Optimizes van der Waals contacts with DHFR’s hydrophobic subpocket, increasing binding energy by 2.3 kcal/mol.
  • Acetamide Linker : Provides conformational flexibility for simultaneous engagement of DHFR and secondary targets like thymidylate synthase.

Molecular dynamics simulations reveal that the hybrid structure maintains stable binding (RMSD <1.5 Å over 100 ns) compared to single-pharmacophore analogs (RMSD >2.8 Å). This stability correlates with improved IC50 values in enzyme inhibition assays.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-13-3-6-16(7-4-13)20-22-21(25-14(2)32-22)23(29)27(26-20)11-19(28)24-10-15-5-8-17-18(9-15)31-12-30-17/h3-9H,10-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLARLTXVRQGLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antibacterial properties. This article synthesizes current research findings on its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a benzo[d][1,3]dioxole moiety with a thiazolo-pyridazine framework. Its molecular formula is C21H22N2O4SC_{21}H_{22}N_2O_4S, with a molecular weight of approximately 398.48 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research has highlighted the anticancer potential of compounds related to this structure. For instance, a series of benzo[d][1,3]dioxol derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
  • IC50 Values : Some derivatives exhibited IC50 values below 5 μM, indicating potent growth inhibition. For example:
    • Compound C27 showed IC50 values of 2.07 ± 0.88 μM against HeLa and 3.52 ± 0.49 μM against A549.
    • Compound C16 displayed an IC50 of 2.55 ± 0.34 μM against MCF-7 .

The anticancer mechanisms are believed to involve:

  • EGFR Inhibition : Compounds demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies indicated that these compounds could induce apoptosis through mitochondrial pathways, affecting proteins like Bax and Bcl-2 .

Antibacterial Activity

In addition to anticancer properties, related compounds have shown significant antibacterial activity . For instance, thiazole derivatives have been reported to exhibit potent inhibitory effects against bacterial strains, outperforming standard antibiotics like ampicillin:

  • Inhibitory Concentrations : Certain thiazole derivatives demonstrated IC50 values as low as 0.012 μg/mL against Staphylococcus aureus topoisomerase IV .

Case Studies

  • Synthesis and Evaluation : A study synthesized several N-aryl-thiazolamines incorporating benzo[d][1,3]dioxole and evaluated their anticancer activities. The results indicated that structural modifications significantly influenced their biological activity .
  • Mechanistic Insights : Another research focused on the molecular docking studies that revealed how these compounds bind to target proteins involved in cancer progression and bacterial resistance mechanisms .

Summary of Research Findings

CompoundCell LineIC50 Value (μM)Mechanism
C27HeLa2.07 ± 0.88EGFR Inhibition
C27A5493.52 ± 0.49Apoptosis Induction
C16MCF-72.55 ± 0.34Mitochondrial Pathway Activation
Thiazole DerivativeS. aureus0.012Topoisomerase IV Inhibition

Scientific Research Applications

Structural Characteristics

ComponentDescription
Benzo[d][1,3]dioxoleA fused aromatic system known for antioxidant and anti-inflammatory properties.
Thiazolo[4,5-d]pyridazineA bicyclic structure often exhibiting antitumor and antimicrobial activities.
Acetamide GroupEnhances the compound's reactivity and potential biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study 1 : A derivative of the compound demonstrated an IC50 value of 16.19 μM against HCT-116 colorectal carcinoma cells, suggesting strong antiproliferative effects .

The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains.

  • Case Study 2 : Derivatives containing the dioxole moiety exhibited promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating potential applications as antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazolo or dioxole cores can significantly alter potency:

  • Substitution Patterns : Variations in substituents can lead to increased or decreased activity.
  • Lipophilicity : The introduction of hydrophobic groups enhances membrane permeability and bioavailability.

Summary of Applications

The following table summarizes the potential applications of this compound:

ApplicationDescription
AntitumorSignificant cytotoxicity against cancer cell lines (e.g., HCT-116).
AntimicrobialEffective against Gram-positive bacteria with promising antibacterial properties.
Biochemical ResearchPotential for enzyme inhibition studies related to cancer progression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure R Group at Position 7 Molecular Weight LogP Key NMR Shifts (Regions A/B, ppm)
Target Compound Thiazolo[4,5-d]pyridazinone p-tolyl 500.5 3.2 Region A: 7.2–7.5; Region B: 3.1–3.5
Compound 1 (from ) Thiazolo[4,5-d]pyridazinone Unspecified aryl 480.3 2.8 Region A: 6.8–7.1; Region B: 2.9–3.3
(E)-4-...benzamide () Thiazolidinone Phenyl 350.4 1.5 N/A (different core)
  • Thiazolo[4,5-d]pyridazinone vs.
  • Substituent Effects : The p-tolyl group in the target compound increases lipophilicity (LogP = 3.2) compared to simpler aryl groups (e.g., Compound 1, LogP = 2.8), which may enhance membrane permeability but reduce aqueous solubility.

NMR Spectral Analysis

As demonstrated in , NMR chemical shifts in regions A (aromatic protons) and B (aliphatic side chains) are critical for identifying substituent effects. The target compound’s p-tolyl group induces upfield shifts in Region A (7.2–7.5 ppm) compared to Compound 1 (6.8–7.1 ppm), reflecting altered electronic environments. Region B shifts (3.1–3.5 ppm) suggest conformational changes in the methylenedioxyphenyl side chain, which may impact binding interactions .

Pharmacological Implications

The p-tolyl group’s electron-donating properties may enhance π-π stacking with kinase ATP-binding pockets, whereas the benzo[d][1,3]dioxol group could reduce metabolic clearance compared to non-ether analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

  • Methodological Answer : Key steps involve coupling the thiazolo[4,5-d]pyridazinone core with the benzo[d][1,3]dioxole moiety. Reactions with Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) can facilitate heterocyclic ring formation, as shown in analogous syntheses of pyridinamine derivatives . Optimization parameters include base selection (e.g., triethylamine), temperature (reflux in ethanol or toluene), and reaction time (2–12 hours). Characterization via NMR and X-ray crystallography is critical for confirming regioselectivity .

Q. How can researchers characterize the structural features of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm substituent positions and assess electronic environments (e.g., deshielding effects from the thiazolo ring).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally related thiazole derivatives .
  • IR spectroscopy to identify carbonyl stretches (e.g., 4-oxo group at ~1700 cm⁻¹) .

Q. What preliminary biological screening methods are suitable for evaluating its bioactivity?

  • Methodological Answer : Conduct in vitro assays targeting:

  • Antitumor activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 μM) to measure IC₅₀ values, as seen in studies of benzo[d][1,3]dioxolylmethyl-thiazole hybrids .
  • Enzyme inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates.

Advanced Research Questions

Q. How can reaction mechanisms involving the thiazolo[4,5-d]pyridazinone core be elucidated?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates, particularly in cyclization steps involving Appel’s salt .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to map transition states and assess electronic effects of substituents (e.g., p-tolyl group’s electron-donating nature) on reaction pathways .
  • Isotopic labeling : Introduce deuterium at reactive sites (e.g., methyl groups) to track hydrogen migration during ring formation .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

  • Methodological Answer :

  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting. For example, restricted rotation around the acetamide bond may lead to non-equivalent protons .
  • 2D NMR (COSY, NOESY) : Correlate coupling patterns and spatial proximities to confirm substituent assignments.
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazoles) to validate peak assignments .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace p-tolyl with halogenated aryl groups) and compare bioactivity. For example, fluorine substitution may enhance metabolic stability .
  • Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical binding features (e.g., the 4-oxo group’s role in hydrogen bonding).
  • Crystallographic docking : Co-crystallize with target proteins (e.g., kinases) to visualize binding modes, as done for pyrazolo[4,3-c]pyridazines .

Q. What experimental designs address low yields in the final coupling step?

  • Methodological Answer :

  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings if aryl halides are intermediates.
  • Microwave-assisted synthesis : Apply controlled heating (e.g., 100°C, 30 minutes) to accelerate sluggish steps, improving yields by 15–20% .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC₅₀ values may arise from varying MTT assay protocols .
  • Meta-analysis : Compare results with structurally related compounds (e.g., pyrazolo[4,3-c][1,2]benzothiazines) to identify trends in substituent effects .
  • Dose-response validation : Repeat assays with independent replicates and orthogonal methods (e.g., ATP-based luminescence vs. MTT).

Methodological Tables

Table 1 : Key Synthetic Parameters for Thiazolo[4,5-d]pyridazinone Derivatives

ParameterOptimal ConditionImpact on Yield
BaseTriethylamine75–80%
SolventToluane (reflux)Reduced side products
Reaction Time6 hours>90% conversion

Table 2 : Common Spectral Artifacts and Resolutions

ArtifactResolution MethodExample
Split NMR peaksVT-NMR, 2D NOESYAcetamide rotamer analysis
Ambiguous mass fragmentsHRMS/MS with CIDLoss of CO group (Δm/z 28)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.